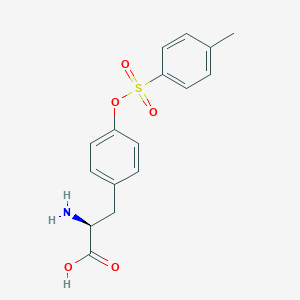
4-Methoxy-3-nitrophenol
Overview
Description
4-Methoxy-3-nitrophenol is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Effects on Acetate Utilizing Methanogenic Systems : Nitrophenols, including 4-Methoxy-3-nitrophenol, are used in manufacturing explosives, pharmaceuticals, pesticides, and dyes. Their impact on anaerobic systems, particularly methanogenic systems, is significant. Studies have shown that these compounds can be toxic to such systems but also completely removable under certain conditions (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Reactivity with Hydroxyl Radicals : Methoxyphenols, like this compound, produced from the pyrolysis of wood lignin, react with hydroxyl radicals. This reaction is significant in understanding the atmospheric implications and the formation of secondary organic aerosols. The study of these reactions helps in identifying gas tracers for biomass burning emissions (Lauraguais et al., 2014).
Degradation by Cathode Reduction and Electro-Fenton Methods : The degradation of nitrophenols, including this compound, using cathode reduction and electro-Fenton methods is an area of research. Understanding the degradation pathways and treatment efficacy of these compounds is crucial for environmental remediation (Yuan et al., 2006).
Nitration and Oxidation Reactions : The reaction of 4-Methoxyphenol with nitrous acid in aqueous acid solutions, leading to products like 4-Methoxy-2-nitrophenol, is an important chemical process. This research helps in understanding the mechanisms and conditions that influence these reactions (Beake, Constantine, & Moodie, 1994).
Degradation Gene Cluster in Bacteria : The identification of a novel 4-Nitrophenol degradation gene cluster in bacteria like Rhodococcus opacus is significant for bioremediation. This genetic information can be used to develop strategies for degrading environmental contaminants (Kitagawa, Kimura, & Kamagata, 2004).
Oxidation Mechanism in Bacteria : The study of the mechanism of 4-Nitrophenol oxidation in bacteria, including the characterization of enzymes involved, is essential for understanding microbial degradation pathways. This information can be utilized in bioremediation processes (Takeo et al., 2008).
Fate and Toxic Effects in Anaerobic Treatment Systems : Research on the fate and toxic effects of nitrophenols, including this compound, in anaerobic treatment systems is crucial for wastewater treatment and environmental protection (Haghighi-podeh & Bhattacharya, 1996).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that nitrophenols can act as inhibitors for various enzymes, disrupting normal cellular processes .
Biochemical Pathways
In the degradation of 3-Methyl-4-nitrophenol by Burkholderia sp., enzymes involved in para-nitrophenol and 2-chloro-4-nitrophenol catabolism were also responsible for 3-Methyl-4-nitrophenol degradation . This suggests that similar pathways may be affected by 4-Methoxy-3-nitrophenol.
Result of Action
Nitrophenols are known to cause oxidative stress and cytotoxicity, leading to cell damage and death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by its storage recommendation at room temperature . Additionally, the presence of other substances in the environment can potentially affect its action, either by competing for the same targets or by modifying its chemical structure.
Properties
IUPAC Name |
4-methoxy-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADXAMFLYDYIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566091 | |
| Record name | 4-Methoxy-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15174-02-4 | |
| Record name | 4-Methoxy-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXY-3-NITROPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

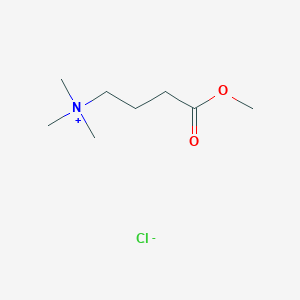
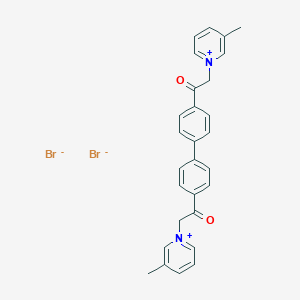
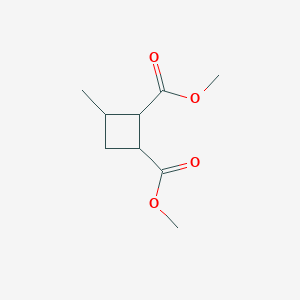
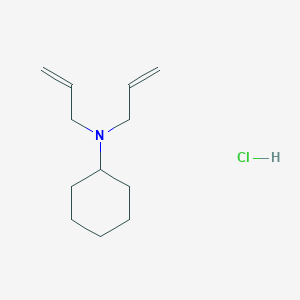

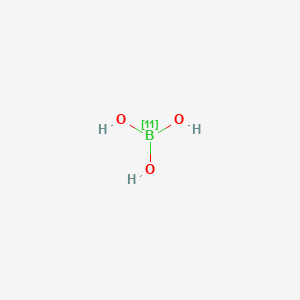
![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)
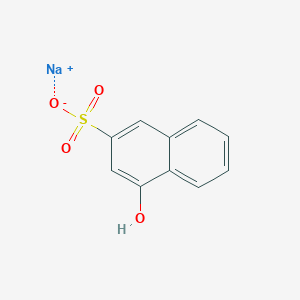




![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)
